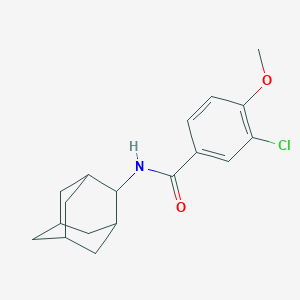![molecular formula C25H25ClN2O4 B278518 N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278518.png)
N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide, also known as BCT-197, is a small molecule drug that has been gaining attention in the scientific community due to its potential therapeutic applications. BCT-197 has been shown to have anti-inflammatory and anti-fibrotic effects, making it a promising candidate for the treatment of various diseases.
作用機序
N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide exerts its effects by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression and plays a critical role in the development of inflammation and fibrosis. By inhibiting BRD4 activity, N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide can reduce inflammation and fibrosis in various tissues.
Biochemical and Physiological Effects:
N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide has been shown to have a range of biochemical and physiological effects in preclinical models. It can reduce the expression of inflammatory and fibrotic genes, inhibit the proliferation of cancer cells, and induce apoptosis (programmed cell death) in certain cancer cells. N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide has also been shown to improve lung function and reduce fibrosis in preclinical models of lung disease.
実験室実験の利点と制限
One of the main advantages of N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide is its specificity for BRD4, which reduces the risk of off-target effects. N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide is also relatively easy to synthesize, making it a cost-effective option for lab experiments. However, one limitation of N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide is its low solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide. One area of interest is the development of novel formulations or delivery methods to improve the solubility and bioavailability of N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide. Another area of interest is the investigation of N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide in combination with other drugs or therapies for the treatment of various diseases. Additionally, further preclinical and clinical studies are needed to fully understand the potential therapeutic applications of N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide.
合成法
N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide can be synthesized using a multistep process involving several chemical reactions. The synthesis involves the coupling of 4-(butanoylamino)aniline with 4-(4-chlorobenzyl)phenol, followed by the addition of 3-methoxybenzoyl chloride. The final product is obtained after purification and characterization using various analytical techniques.
科学的研究の応用
N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in various disease models. It has been shown to have anti-inflammatory and anti-fibrotic effects in preclinical models of lung, liver, and kidney diseases. N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide has also been shown to have anti-tumor effects in certain cancer models.
特性
分子式 |
C25H25ClN2O4 |
|---|---|
分子量 |
452.9 g/mol |
IUPAC名 |
N-[4-(butanoylamino)phenyl]-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide |
InChI |
InChI=1S/C25H25ClN2O4/c1-3-4-24(29)27-20-10-12-21(13-11-20)28-25(30)18-7-14-22(23(15-18)31-2)32-16-17-5-8-19(26)9-6-17/h5-15H,3-4,16H2,1-2H3,(H,27,29)(H,28,30) |
InChIキー |
DWOMQVHYPSEFIE-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC |
正規SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B278438.png)
![3-chloro-4-methyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278439.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B278440.png)
![3-bromo-4-ethoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B278441.png)
![2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B278444.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3-chloro-4-methoxybenzamide](/img/structure/B278448.png)

![N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B278451.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3,5-diethoxybenzamide](/img/structure/B278452.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-3-butoxybenzamide](/img/structure/B278453.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide](/img/structure/B278457.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B278459.png)
![4-ethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278461.png)